Cas no 942009-84-9 (N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide)

N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide structure
942009-84-9 structure
商品名:N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide
CAS番号:942009-84-9
MF:C21H21FN2O4S2
メガワット:448.530846357346
CID:6043392
PubChem ID:16850260

N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide 化学的及び物理的性質

名前と識別子

    • N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide
    • N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
    • F2468-0435
    • 942009-84-9
    • AKOS024650356
    • N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
    • N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide
    • インチ: 1S/C21H21FN2O4S2/c1-26-16-8-13(9-17(10-16)27-2)20(29-3)18-12-30-21(23-18)24-19(25)11-28-15-6-4-14(22)5-7-15/h4-10,12,20H,11H2,1-3H3,(H,23,24,25)
    • InChIKey: PAFHFICDEGAHHH-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C(C2=CC(OC)=CC(OC)=C2)SC)=CS1)(=O)COC1=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 448.09267766g/mol
  • どういたいしつりょう: 448.09267766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 10
  • 複雑さ: 513
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 123Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2468-0435-2μmol
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
942009-84-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2468-0435-50mg
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
942009-84-9 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2468-0435-10μmol
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
942009-84-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2468-0435-1mg
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
942009-84-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2468-0435-75mg
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
942009-84-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2468-0435-4mg
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
942009-84-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2468-0435-5μmol
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
942009-84-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2468-0435-2mg
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
942009-84-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2468-0435-5mg
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
942009-84-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2468-0435-40mg
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide
942009-84-9 90%+
40mg
$140.0 2023-05-16

N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide 関連文献

N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamideに関する追加情報

Introduction to N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide (CAS No. 942009-84-9)

N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 942009-84-9, represents a fascinating example of the intricate molecular design employed in the development of novel therapeutic agents. The structural framework of this molecule incorporates several key functional groups that contribute to its potential biological activity and make it a subject of intense scientific interest.

The molecular structure of N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide is characterized by a 1,3-thiazole core, which is a well-known scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs. The thiazole ring is further functionalized with a 4-fluorophenoxy group at the 2-position and an acetylamide moiety at the 2-position as well. Additionally, the presence of a (3,5-dimethoxyphenyl)methylsulfanyl group adds another layer of complexity to the molecule, potentially influencing its pharmacokinetic properties and interaction with biological targets.

In recent years, there has been a growing interest in thiazole derivatives due to their diverse biological activities. Thiazole-based compounds have shown promise in various therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, and anticancer applications. The specific arrangement of substituents in N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide may contribute to its unique pharmacological profile. For instance, the 4-fluorophenoxy group is known to enhance binding affinity to certain enzymes and receptors, while the (3,5-dimethoxyphenyl)methylsulfanyl group could influence metabolic stability and solubility.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Given the complexity of its structure, the synthetic route likely involves key transformations such as sulfonylation, nucleophilic substitution, and condensation reactions. Each step must be carefully optimized to ensure high yield and purity. The use of advanced synthetic techniques and methodologies is essential to achieve the desired product with minimal side reactions.

The biological evaluation of N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide has been a focus of recent research efforts. Preclinical studies have demonstrated that thiazole derivatives can modulate various cellular pathways relevant to disease states. The specific combination of functional groups in this compound suggests potential activity against targets involved in cancer progression, neurodegenerative disorders, and infectious diseases. Furthermore, the presence of fluorine atoms is often associated with improved pharmacokinetic properties such as increased bioavailability and prolonged half-life.

One particularly intriguing aspect of this compound is its potential role in modulating enzyme activity. For example, thiazole derivatives have been shown to inhibit kinases and other enzymes that are aberrantly expressed in cancer cells. The (3,5-dimethoxyphenyl)methylsulfanyl group may serve as a hinge-binding motif that enhances interactions with enzyme active sites. Additionally, the 4-fluorophenoxy group could participate in hydrophobic interactions or π-stacking interactions with protein targets.

The development of novel drug candidates often involves structure-based drug design approaches. Computational methods such as molecular docking can be used to predict how N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide interacts with biological targets at the atomic level. These simulations can provide valuable insights into binding affinities and mechanisms of action before experimental validation is conducted. Such computational studies are increasingly integral to modern drug discovery pipelines due to their efficiency and ability to generate hypotheses for further experimental investigation.

In conclusion,N-4-{((3,5-dimethoxyphenyl)methylsulfanyl)methyl}-1,3-thiazol -2 -y l - 2 - ( 4 -fluoro pheno xy ) acet amide ( CAS No . 942009 -84 -9 ) represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features , combined with recent advances in synthetic chemistry and computational biology , position it as a valuable tool for developing novel therapeutic agents . Continued investigation into its biological activity , mechanism of action , and pharmacokinetic properties will be crucial for determining its potential as a lead compound for drug development . As research progresses , this compound may contribute significantly to addressing unmet medical needs across multiple therapeutic areas . p >

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd